molecular formula C18H20BrNO3S B586491 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione CAS No. 1239610-74-2

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione

Cat. No. B586491
M. Wt: 410.326
InChI Key: NNJXJDRXWLCJSS-LFIBNONCSA-N
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Description

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is a thiazolidinedione analogue . It is prepared for use as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor and wound healing promoter .


Molecular Structure Analysis

The molecular formula of this compound is C18H20BrNO3S . The IUPAC name is (5E)-5-[[3-bromo-4-(2-cyclohexyl-1,1,2,2-tetradeuterioethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 410.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5,5-Dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione, related to the chemical family of thiazolidinediones, is synthesized from dimedone with dimethylformamide dimethyl acetal (DMF-DMA) and phenyl hydrazines, leading to various derivatives including thiazolidin-4-ones (Gautam & Chaudhary, 2014).
  • Bromination of 5-(4-methylbenzylidene)-2,4-thiazolidinedione, a compound structurally similar to the query chemical, is performed using incandescent light, resulting in brominated derivatives (Chun, 2008).

Biological and Pharmacological Activities

  • Thiazolidinedione derivatives are known for their hypoglycemic activity, as seen in compounds like 3-methyl-1-phenyl-2-pyrazoline-5-one, a substitute for thiazolidinedione, exhibiting hypoglycemic properties and enhancing insulin action in preliminary studies (Liu et al., 2008).
  • The synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrates that these compounds have significant antibacterial activity, particularly those with pyridine or piperazine moieties (Mohanty et al., 2015).
  • Synthesized thiazolidinedione derivatives have been evaluated for their anticancer and antioxidant activities, with several showing high efficacy in these regards (Saied et al., 2019).
  • A series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibits good antibacterial activity against gram-positive bacteria and notable antifungal activity (Prakash et al., 2011).

Chemical Modification and Derivatives

  • Synthesis of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones shows a broad spectrum of biological activities, highlighting the versatility of thiazolidinedione derivatives in chemical modifications (Popov-Pergal et al., 2010).
  • Novel synthesis techniques, such as microwave-assisted methods, have been employed to create derivatives of thiazolidinediones, potentially opening up new avenues for the exploration of these compounds' applications (Kamila & Biehl, 2012).

properties

IUPAC Name

(5E)-5-[[3-bromo-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXJDRXWLCJSS-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747206
Record name (5E)-5-{[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione

CAS RN

1239610-74-2
Record name (5E)-5-{[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
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5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
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5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
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5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
Reactant of Route 5
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
Reactant of Route 6
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione

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